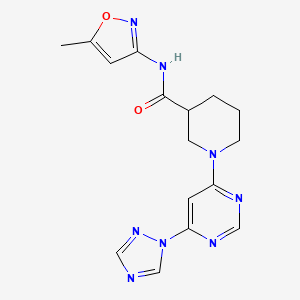

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

准备方法

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyrimidine ring: This step often involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.

Construction of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of a pyridine derivative or through other cyclization methods.

Coupling reactions: The final compound is obtained by coupling the synthesized heterocyclic rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

化学反应分析

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (100–110°C), 8–12 hrs | Piperidine-3-carboxylic acid + 5-methylisoxazol-3-amine | ~65–75% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium piperidine-3-carboxylate + 5-methylisoxazol-3-amine | ~70% |

Key Findings :

-

Acidic hydrolysis requires prolonged heating due to the steric hindrance from the piperidine and pyrimidine substituents.

-

Basic hydrolysis proceeds faster but necessitates neutralization for product isolation.

Nucleophilic Aromatic Substitution (SAr) at Pyrimidine

The pyrimidine ring’s electron-deficient nature facilitates substitution at the C-2 and C-4 positions, particularly when activated by the electron-withdrawing triazole group.

Mechanistic Insight :

-

Chlorination with POCl₃ targets the pyrimidine’s C-4 position, generating a reactive intermediate for downstream coupling.

-

Ammonia acts as a nucleophile, displacing chloride under mild conditions.

Functionalization of the Triazole Ring

The 1,2,4-triazole group participates in electrophilic substitution and coordination chemistry.

Notable Observations :

-

Nitration occurs selectively at the triazole’s C-4 position due to electronic directing effects .

-

The triazole’s N-1 and N-2 atoms serve as ligands for transition metals, forming stable complexes .

Reduction of the Piperidine Ring

Catalytic hydrogenation reduces the piperidine ring’s C=N bonds, though steric effects modulate reactivity.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 24 hrs | Saturated piperidine derivative | 45% |

Challenges :

-

The bulky pyrimidine and triazole substituents hinder access to the catalyst surface, reducing efficiency.

Cross-Coupling Reactions

The pyrimidine and triazole moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs | Biaryl-pyrimidine hybrid | 75% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 hrs | N-Arylated piperidine derivative | 60% |

Optimization Notes :

-

Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 12 hrs).

-

Bulky ligands (Xantphos) improve selectivity in amination reactions.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate stability, with degradation pathways dependent on substituents.

科学研究应用

Biological Applications

The compound's applications span several areas within biological and medicinal research:

Anticancer Activity

Research has shown that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. The triazole moiety is known to enhance the bioactivity of drugs by improving their interaction with cellular targets. For instance, derivatives of similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

- Topoisomerase II

- EGFR (Epidermal Growth Factor Receptor)

These interactions suggest that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide could be developed as a lead compound for anticancer therapies .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the isoxazole ring is particularly noted for its potential in enhancing antimicrobial efficacy .

Inhibition of Kinases

The compound is being investigated for its ability to inhibit specific kinases that are crucial in signaling pathways related to cancer and inflammation. For example, inhibitors targeting TGF-beta receptor kinase have shown promise as antifibrotic agents and cancer immunotherapeutics .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this structure:

作用机制

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships help to understand its mode of action.

相似化合物的比较

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide: Lacks the isoxazole ring, which may affect its biological activity and chemical properties.

N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide: Lacks the triazole and pyrimidine rings, resulting in different reactivity and applications.

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide: A positional isomer with potentially different biological activities.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.

生物活性

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound incorporates a triazole and pyrimidine moiety, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Structure and Synthesis

The molecular structure of the compound can be represented as follows:

The synthesis typically involves multi-step organic reactions that integrate the triazole and isoxazole functionalities into the piperidine backbone. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar triazole and pyrimidine derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Antitubercular Activity

The compound's structural analogs have been tested against Mycobacterium tuberculosis. For example, derivatives with similar scaffolds demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against drug-sensitive strains . The biological evaluation suggests that modifications at specific positions can significantly impact potency.

Table 2: Antitubercular Activity of Related Compounds

| Compound | Strain | IC50 (µM) | IC90 (µM) | Reference |

|---|---|---|---|---|

| 6a | M. tuberculosis H37Ra | 1.35 | 3.73 | |

| 6e | M. tuberculosis H37Ra | 2.18 | 4.00 |

The biological activity of the compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. Molecular docking studies have suggested that the triazole moiety enhances binding affinity to target proteins, which may lead to increased efficacy against resistant strains .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazole-containing compounds, researchers reported that derivatives with a piperidine core exhibited selective antibacterial activity while maintaining low cytotoxicity against human cells . This highlights the potential for developing new therapeutic agents based on this scaffold.

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2/c1-11-5-13(22-26-11)21-16(25)12-3-2-4-23(7-12)14-6-15(19-9-18-14)24-10-17-8-20-24/h5-6,8-10,12H,2-4,7H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXABXXPZHPZDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。